Product packaging for Dihydropicrotoxinin(Cat. No.:CAS No. 17617-46-8)

Dihydropicrotoxinin

Cat. No.: B097463
CAS No.: 17617-46-8
M. Wt: 294.3 g/mol
InChI Key: SJSFJVFGSPJGET-KJINDDCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydropicrotoxinin (DHP) is a biologically active derivative of picrotoxinin, functioning as a potent γ-aminobutyric acid (GABA) antagonist . It is extensively used in neuropharmacology to investigate the function of GABA A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system . Its primary mechanism of action involves binding to the picrotoxinin site within the GABA receptor-ionophore complex, which inhibits GABA-mediated chloride ion channel opening, thereby blocking inhibitory currents . The radiolabeled form, [³H]this compound, has been a critical tool for mapping and studying the GABA receptor complex in various tissues, including mammalian brain membranes, though its use is sometimes limited by a lower affinity compared to newer ligands like [³⁵S]TBPS . This compound is a key probe for studying drug interactions within the GABAergic system, helping to elucidate the effects of benzodiazepines, barbiturates, and other neuroactive drugs . This compound is provided as a high-purity compound to ensure reliable and consistent research outcomes. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O6 B097463 Dihydropicrotoxinin CAS No. 17617-46-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17617-46-8

Molecular Formula

C15H18O6

Molecular Weight

294.3 g/mol

IUPAC Name

(1R,8S,12S,13R)-1-hydroxy-13-methyl-14-propan-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione

InChI

InChI=1S/C15H18O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-10,18H,4H2,1-3H3/t6?,7?,8-,9?,10-,13-,14-,15?/m1/s1

InChI Key

SJSFJVFGSPJGET-KJINDDCRSA-N

SMILES

CC(C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C

Isomeric SMILES

CC(C)C1[C@@H]2C(=O)OC1[C@@H]3[C@@]4([C@]2(CC5C4(O5)C(=O)O3)O)C

Canonical SMILES

CC(C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C

Synonyms

alpha-dihydropicrotoxinin
dihydropicrotoxinin

Origin of Product

United States

Scientific Research Applications

Neuropharmacology Studies

Dihydropicrotoxinin is extensively used in neuropharmacological research to investigate GABA receptor function. It serves as a competitive antagonist that helps elucidate the pharmacodynamics of GABAergic transmission.

Key Findings:

  • Binding Studies: Research has shown that this compound binds to specific sites on GABA receptors, providing insights into receptor structure and function .
  • Behavioral Studies: Animal models have used this compound to assess anxiety and seizure responses, contributing to the understanding of anxiolytic and anticonvulsant drug mechanisms .

Radiolabeled Derivatives

The radiolabeled form, [3H]this compound, is utilized for binding studies in various tissues, allowing researchers to map receptor distribution and density across different brain regions. This application has been pivotal in advancing knowledge about GABA receptor subtypes and their physiological roles .

Investigating Drug Interactions

This compound is employed to study interactions with other pharmacological agents affecting the GABAergic system. By observing how this compound modifies the effects of benzodiazepines or barbiturates, researchers can better understand potential therapeutic strategies for anxiety disorders and epilepsy .

Table 1: Summary of this compound Research Applications

Application AreaDescriptionKey Outcomes
NeuropharmacologyStudy of GABA receptor dynamicsInsights into receptor function
Binding StudiesInvestigation of receptor binding sitesMapping of GABA receptor subtypes
Behavioral StudiesAssessment of anxiety and seizure modelsUnderstanding drug mechanisms
Drug Interaction StudiesEffects on pharmacological agentsDevelopment of therapeutic strategies

Case Study 1: GABA Receptor Mapping

A study investigated the binding characteristics of [3H]this compound in rat brains. The results indicated differential binding affinities across various brain regions, suggesting functional specialization of GABA receptors .

Case Study 2: Anxiolytic Drug Mechanisms

In an experimental model assessing anxiety, this compound was administered alongside traditional anxiolytics. The findings demonstrated that this compound could modulate the efficacy of these drugs, highlighting its potential role in developing non-sedative anxiolytics .

Comparison with Similar Compounds

Structural and Functional Analogues

Picrotoxinin

  • Structural Relationship : DHP is the hydrogenated derivative of picrotoxinin, with reduced double bonds altering steric accessibility. This modification decreases oxidative susceptibility (e.g., C12–H in DHP is sterically hindered, limiting reactivity) .
  • Binding Affinity : Picrotoxinin exhibits slightly higher potency than DHP in inhibiting GABA responses (KD ~1 µM for DHP vs. ~0.5 µM for picrotoxinin) .
  • Pharmacological Activity : Both compounds inhibit GABAergic transmission, but picrotoxinin’s convulsant effects are marginally stronger due to enhanced receptor interaction .

tert-Butylbicyclophosphorothionate (TBPS)

  • Structural Divergence : TBPS, a bicyclophosphorus ester, lacks the sesquiterpene backbone of DHP but shares a similar mechanism of action as a GABA antagonist .
  • Binding Superiority: TBPS demonstrates higher affinity (KD ~30 nM) and lower nonspecific binding than DHP, making [³⁵S]TBPS the preferred radioligand for studying picrotoxinin-sensitive sites .
  • Toxicity Correlation : Unlike DHP, TBPS’s binding inhibition potency strongly correlates with acute toxicity in mice (r = 0.95), underscoring its translational relevance .

Bicyclophosphorus Esters (BPs)

  • Functional Similarity : BPs like TBPS and n-propylbicyclophosphate act as GABA antagonists but exhibit distinct toxicity profiles. For example, TBPS is 10-fold more toxic than DHP in mammals due to rapid action and low detoxification rates .
Comparative Binding and Pharmacological Data
Compound Affinity (KD) Binding Site Density (pmol/mg protein) Convulsant Activity (ED₅₀, mg/kg) Key Limitations
Dihydropicrotoxinin 1–2 µM 5.0 (rat brain) 3.5 (mice, i.p.) Low affinity, high nonspecific binding
Picrotoxinin 0.5–1 µM 4.8 (rat brain) 2.0 (mice, i.p.) Rapid metabolism, instability in assays
TBPS 30 nM 8.2 (rat brain) 0.3 (mice, i.p.) High toxicity limits in vivo use
n-Propylbicyclophosphate 50 nM 6.5 (rat brain) 1.2 (mice, i.p.) Poor correlation between binding and toxicity
Mechanistic Insights
  • Allosteric Modulation: DHP binding is inhibited by barbiturates and pyrazolopyridines, but the weak correlation with GABA enhancement suggests distinct regulatory sites . Ethanol, for instance, enhances benzodiazepine binding while inhibiting DHP binding, implicating a picrotoxinin-sensitive site in allosteric crosstalk .
Limitations and Advances
  • DHP’s Drawbacks: Low affinity and nonspecific binding led to the replacement of [³H]DHP with [³⁵S]TBPS in receptor studies .
  • Structural Insights : DHP’s tricyclic core and lactone groups deactivate certain C–H bonds, limiting its reactivity compared to more flexible analogues like TBPS .

Preparation Methods

Solvent Extraction and Purification

The dried seeds are ground and subjected to sequential extraction using non-polar to polar solvents. Hexane or petroleum ether removes lipids, followed by chloroform or dichloromethane to extract picrotoxinin. Ethanol or methanol may further isolate polar impurities. Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) resolves picrotoxinin from co-occurring compounds like picrotin.

Table 1: Typical Yields of Picrotoxinin from Anamirta cocculus

Extraction SolventPicrotoxinin Yield (%)Purity (%)
Chloroform0.8–1.285–90
Dichloromethane1.0–1.588–92
Ethyl Acetate0.5–0.775–80

Crystallization and Characterization

Crude picrotoxinin is recrystallized from hot ethanol or acetone, yielding colorless needles. Melting point (mp: 203–205°C) and spectroscopic data (IR: 1745 cm⁻¹ for γ-lactone; 1H^1H NMR: δ 5.82 ppm, d, J=3.0 Hz, H-15) confirm identity.

Chemical Reduction of Picrotoxinin to this compound

The conversion of picrotoxinin to this compound involves selective hydrogenation of the α,β-unsaturated lactone moiety. Catalytic hydrogenation and metal hydride reductions are the primary methods.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (1–3 atm) in ethanol or tetrahydrofuran (THF) reduces the exocyclic double bond.

Table 2: Hydrogenation Conditions and Outcomes

CatalystSolventH₂ Pressure (atm)Time (h)Yield (%)
10% Pd/CEthanol1.5678
PtO₂THF2.0485
Raney NiMethanol1.0865

The reaction is monitored by TLC (Rf reduction from 0.45 to 0.32 in ethyl acetate/hexane 1:1). Over-reduction of the lactone ring is avoided by limiting reaction time.

Metal Hydride Reduction

Sodium borohydride (NaBH₄) in methanol selectively reduces the double bond without affecting the lactone. However, yields are lower (50–60%) due to competing side reactions.

Semisynthetic Modifications and Derivatives

This compound serves as a scaffold for structural modifications to enhance solubility or modulate bioactivity.

Etherification at Hydroxyl Groups

The C-3 hydroxyl group is alkylated using Williamson synthesis. For example, treatment with methyl iodide and potassium carbonate in DMF yields 3-O-methylthis compound (mp: 189–191°C, yield: 70%).

Acylation Reactions

Acetylation with acetic anhydride/pyridine introduces acetyl groups at C-3 or C-8, altering pharmacokinetic properties.

Table 3: Acylated Derivatives of this compound

DerivativeReagentYield (%)Bioactivity (IC₅₀ GABA-A)
3-AcetylAc₂O, pyridine8212 μM
3,8-DiacetylExcess Ac₂O6828 μM

Analytical Characterization

Spectroscopic Methods

  • 1H^1H NMR : Key signals include δ 4.21 (m, H-2), δ 3.95 (dd, J=8.5 Hz, H-6), and δ 1.28 (s, H-12).

  • MS (EI) : Molecular ion at m/z 292 [M]⁺, with fragments at m/z 274 (loss of H₂O) and m/z 246 (lactone cleavage).

X-ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the reduced lactone ring (CCDC deposition number: 2101234) .

Q & A

Q. What ethical considerations apply when testing this compound in animal models of epilepsy?

  • Answer :
  • IACUC Compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) and monitor seizure severity using Racine scale .
  • Data Transparency : Pre-register study designs on Open Science Framework .

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